molecular formula C11H8F2N2 B6329845 5-(2,4-Difluorophenyl)pyridin-2-amine CAS No. 1251275-20-3

5-(2,4-Difluorophenyl)pyridin-2-amine

Cat. No.: B6329845
CAS No.: 1251275-20-3
M. Wt: 206.19 g/mol
InChI Key: XJYDPVZYHDJHDX-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at position 5 with a 2,4-difluorophenyl group and an amine group at position 2. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the pyridin-2-amine scaffold facilitates hydrogen bonding and π-π stacking interactions, critical for biological activity .

Properties

IUPAC Name

5-(2,4-difluorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDPVZYHDJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can act as a ligand in catalytic reactions, facilitating the formation of active intermediates and promoting desired chemical transformations .

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl Substituents

Key Compounds :

  • 5-(2-Fluorophenyl)-4-methylpyridin-2-amine (CAS: 1214389-09-9)
  • 5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS: 1214333-48-8)

Comparison: Both compounds share a pyridin-2-amine core with a methyl group at position 4 but differ in the fluorine substitution on the phenyl ring (2- vs. 3-position). The 2-fluorophenyl analog exhibits a planar geometry, enhancing π-π interactions with aromatic residues in target proteins. Molecular weights (202.23 g/mol) and logP values (~2.1) are identical, but biological assays indicate the 2-fluorophenyl variant has 20% higher potency in kinase inhibition studies .

Trifluoromethyl-Substituted Analogs

Key Compound :

  • 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 1214333-77-3)

Comparison :
The trifluoromethyl group at position 3 increases electron-withdrawing effects, lowering the pKa of the pyridin-2-amine group (predicted pKa: 4.8 vs. 5.2 for 5-(2,4-difluorophenyl)pyridin-2-amine). This enhances solubility in acidic environments but reduces passive membrane permeability. In vitro studies show a 50% decrease in cellular uptake compared to the difluorophenyl analog, though its IC50 against EGFR kinase remains comparable (12 nM vs. 10 nM) .

Pyrimidine-Based Derivatives

Key Compound :

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Comparison :
Replacing the pyridine core with pyrimidine alters electronic distribution and hydrogen-bonding capacity. The pyrimidine ring’s additional nitrogen increases polarity (logP: 1.8 vs. 2.5 for this compound) but reduces metabolic stability (t1/2 in liver microsomes: 15 min vs. 45 min). The 2-fluorophenyl group in this compound adopts a dihedral angle of 12.8° relative to the pyrimidine plane, optimizing hydrophobic interactions in DNA intercalation assays .

Sulfur-Containing Derivatives

Key Compound :

  • 5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (CAS: 209410-46-8)

Comparison: The thioether linkage introduces conformational flexibility and sulfur-mediated hydrogen bonds. It exhibits moderate COX-2 inhibition (IC50: 1.2 µM) but superior solubility (3.5 mg/mL in PBS) compared to this compound (0.8 mg/mL) .

Alkylated Amine Derivatives

Key Compound :

Comparison :
Here, the 2,4-difluorophenyl group is attached via a methylene bridge to an amine, creating a flexible linker. This structure sacrifices rigidity but improves blood-brain barrier penetration (Papp: 8.7 × 10⁻⁶ cm/s vs. 2.3 × 10⁻⁶ cm/s for this compound). However, the lack of direct conjugation between the phenyl and pyridine rings diminishes UV absorbance at 260 nm, limiting its use in photodynamic therapy .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL) Key Substituents
This compound C₁₁H₈F₂N₂ 206.19 2.5 0.8 2,4-difluorophenyl, NH₂
5-(2-Fluorophenyl)-4-methylpyridin-2-amine C₁₂H₁₁FN₂ 202.23 2.1 1.2 2-fluorophenyl, CH₃, NH₂
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine C₁₂H₈F₄N₂ 256.20 3.0 2.5 3-fluorophenyl, CF₃, NH₂
(2,4-Difluorophenyl)methylamine C₁₃H₁₂F₂N₂ 234.24 2.8 1.8 2,4-difluorobenzyl, CH₂NHCH₂

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